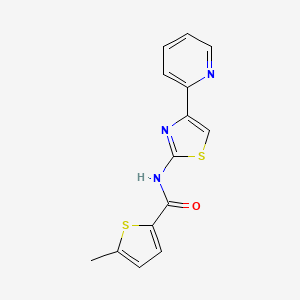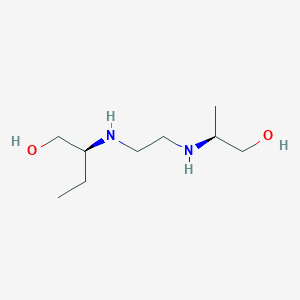![molecular formula C14H13FN4OS B14156924 N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide CAS No. 445419-16-9](/img/structure/B14156924.png)
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide is a synthetic organic compound known for its potential applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a fluorobenzamide moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiocarbamoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an insecticidal agent due to its selective toxicity towards pests.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or receptors, leading to the disruption of essential biochemical pathways. For example, as an insecticidal agent, it may interfere with the nervous system of pests, leading to paralysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]pyridine-3-carboxamide
- N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]benzamide
Uniqueness
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. This fluorine substitution enhances its stability and bioavailability compared to similar compounds .
Eigenschaften
CAS-Nummer |
445419-16-9 |
|---|---|
Molekularformel |
C14H13FN4OS |
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide |
InChI |
InChI=1S/C14H13FN4OS/c1-8-7-9(2)17-13(16-8)19-14(21)18-12(20)10-5-3-4-6-11(10)15/h3-7H,1-2H3,(H2,16,17,18,19,20,21) |
InChI-Schlüssel |
QVXPQYDGWNPPGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=S)NC(=O)C2=CC=CC=C2F)C |
Löslichkeit |
8.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1,1-Dioxothiolan-3-yl)-nitromethyl]thiolane 1,1-dioxide](/img/structure/B14156843.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)

![N-benzyl-8-fluoro-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14156862.png)
![2-[[6-Amino-2-(3,4-dimethylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14156870.png)

![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)



![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)

![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)

